molecular formula C14H17NO2 B12332025 (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one CAS No. 88876-49-7

(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B12332025
CAS No.: 88876-49-7
M. Wt: 231.29 g/mol
InChI Key: MFGHIESVTDVOSV-YUTCNCBUSA-N
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Description

(1R,5R,6S)-rel-8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is a bicyclic alkaloid derivative featuring an 8-azabicyclo[3.2.1]octane core. Key structural elements include:

  • Bicyclic framework: The [3.2.1] bicyclo system imposes steric constraints, influencing molecular conformation and reactivity.
  • Substituents: A benzyl group at the 8-position and a hydroxyl group at the 6-position.
  • Stereochemistry: The rel-(1R,5R,6S) configuration defines spatial arrangement, critical for interactions with biological targets.

This compound is structurally related to tropane alkaloids, which often exhibit central nervous system (CNS) activity. However, its specific pharmacological profile remains less documented compared to analogs like cocaine or atropine derivatives .

Properties

CAS No.

88876-49-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(1R,5R,6S)-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C14H17NO2/c16-12-6-11-7-14(17)13(8-12)15(11)9-10-4-2-1-3-5-10/h1-5,11,13-14,17H,6-9H2/t11-,13+,14-/m0/s1

InChI Key

MFGHIESVTDVOSV-YUTCNCBUSA-N

Isomeric SMILES

C1[C@@H]2CC(=O)C[C@H]([C@H]1O)N2CC3=CC=CC=C3

Canonical SMILES

C1C2CC(=O)CC(C1O)N2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one typically involves complex reactions and methodologies. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This process often starts with the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . The stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

the synthesis of related compounds often involves the use of Mannich reactions of ketones, aldehydes, and ammonium acetate in polar aprotic solvents. These methods may be adapted for the large-scale production of (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the hydroxyl and benzyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while reduction can yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest several applications:

1. Arginase Inhibition
Research has indicated that derivatives of azabicyclo compounds can act as inhibitors of arginase, an enzyme involved in the urea cycle. Inhibitors targeting arginase are of interest for treating conditions like cancer and cardiovascular diseases by modulating nitric oxide levels in the body .

2. Central Nervous System Effects
Compounds with similar structures have shown promise in modulating central nervous system activity. Studies suggest that (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one may exhibit neuroprotective properties and could be explored for treating neurodegenerative diseases .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis:

1. Synthesis of Other Compounds
(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one can be utilized to synthesize various analogs through reactions typical for bicyclic structures, such as Grignard reactions and hydrogenation processes .

2. Intermediates for Insecticides
The synthesis methods for this compound have been adapted to produce intermediates for insecticides, showcasing its utility in agricultural chemistry .

Studies on the biological activity of (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one reveal potential interactions with biological macromolecules:

Study Focus Findings
Binding AffinityExhibits significant binding affinity to specific protein targets .
Antimicrobial ActivitySimilar compounds have shown antimicrobial properties .
CNS Interaction StudiesPotential effects on neurotransmitter systems leading to neuroprotective effects .

Case Studies

Several case studies have highlighted the applications of (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one:

Case Study 1: Arginase Inhibition
A study demonstrated that azabicyclo derivatives significantly inhibited human arginase isoforms with IC50 values in the nanomolar range, suggesting their potential in therapeutic applications against diseases where arginase plays a critical role .

Case Study 2: Neuroprotective Effects
Research involving animal models has shown that compounds similar to (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one exhibit protective effects against neurotoxicity induced by various agents, indicating their potential use in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is not well-documented. its structural similarity to tropane alkaloids suggests that it may interact with similar molecular targets and pathways. Tropane alkaloids are known to affect neurotransmitter systems, particularly the cholinergic system, by inhibiting acetylcholine receptors. This compound may exert its effects through similar mechanisms, although further research is needed to confirm this.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: (1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

  • Key Difference : Methyl group at the 8-position instead of benzyl.
  • Molecular Formula: C₈H₁₃NO₂ (vs. C₁₄H₁₇NO₂ for the benzyl analog).
  • Molecular Weight : 155.20 g/mol (vs. 243.30 g/mol) .
  • Properties: Higher aqueous solubility due to reduced lipophilicity.
  • Applications : Intermediate in tropane alkaloid synthesis; studied for CNS activity but lacks benzyl-mediated π-π interactions .

Heterocyclic Variant: (2R,5R,6S)-6-Hydroxy-2-phenyl-3-oxa-1-azabicyclo[3.3.0]octan-8-one

  • Key Differences :
    • [3.3.0] bicyclo system (vs. [3.2.1]).
    • Oxygen atom replaces a carbon in the heterocycle.
  • Impact :
    • Altered ring strain and electronic properties.
    • Reduced rigidity compared to [3.2.1] systems, affecting pharmacophore alignment .

Functional Group Variant: 6-Methoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

  • Key Difference : Methoxy group at the 6-position (vs. hydroxyl).
  • Properties: Increased lipophilicity (logP difference ~1.2). Loss of hydrogen-bond donor capacity, likely reducing affinity for polar targets .

Structural and Functional Data Table

Compound Name Bicyclo System 8-Substituent 6-Substituent Molecular Weight (g/mol) Key Properties/Applications
(1R,5R,6S)-rel-8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one [3.2.1] Benzyl Hydroxyl 243.30 High lipophilicity; CNS research candidate
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one (CAS 5932-53-6) [3.2.1] Methyl Hydroxyl 155.20 Intermediate in alkaloid synthesis
(2R,5R,6S)-6-Hydroxy-2-phenyl-3-oxa-1-azabicyclo[3.3.0]octan-8-one [3.3.0] N/A Hydroxyl 217.23 Flexible scaffold for heterocyclic chemistry
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one [3.2.1] Methyl Methoxy 169.23 Lipophilic analog for structure-activity studies

Biological Activity

(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one, also known by its CAS number 88876-49-7, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The chemical formula of (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is C14H17NO2, with a molecular weight of 231.3 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC14H17NO2
Molecular Weight231.3 g/mol
CAS Number88876-49-7
Purity97%

Pharmacological Profile

Research indicates that (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one exhibits significant activity as a kappa-opioid receptor antagonist. This is particularly relevant in the context of pain management and addiction treatment.

  • Kappa Opioid Receptor Antagonism : Studies have shown that modifications to the structure of similar compounds can enhance selectivity and potency at kappa opioid receptors. For instance, the introduction of specific substituents on the bicyclic framework has been linked to increased receptor affinity and selectivity .
  • Neuroprotective Effects : There is evidence suggesting that compounds within the azabicyclo family may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds indicate that the stereochemistry and substituent groups significantly influence biological activity. For example:

  • The presence of hydroxyl groups enhances hydrophilicity and may improve binding to receptor sites.
  • Variations in the benzyl group can lead to differential interactions with target receptors, impacting efficacy and safety profiles .

Case Studies

Several studies have investigated the biological effects of (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one and related compounds:

  • Study on Kappa Opioid Receptors :
    • A study published in Journal of Medicinal Chemistry explored a series of azabicyclo compounds for their kappa-opioid receptor activity. The findings suggested that specific structural modifications could lead to compounds with enhanced selectivity and reduced side effects associated with mu-opioid receptor activation .
  • Neuroprotective Mechanisms :
    • Research conducted on neuroprotective agents indicated that certain azabicyclo derivatives may protect neuronal cells from oxidative stress by modulating intracellular signaling pathways .

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